molecular formula C18H23FN4O3S B2493722 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine CAS No. 2380083-43-0

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2493722
CAS No.: 2380083-43-0
M. Wt: 394.47
InChI Key: FWYUWAWDYHLDAP-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and piperazine derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated compounds.

Scientific Research Applications

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine
  • 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(methylsulfonyl)piperazin-1-yl]pyrimidine

Uniqueness

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-fluoro-4-(4-methoxyphenyl)-6-(4-propan-2-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-13(2)27(24,25)23-10-8-22(9-11-23)18-16(19)17(20-12-21-18)14-4-6-15(26-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYUWAWDYHLDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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